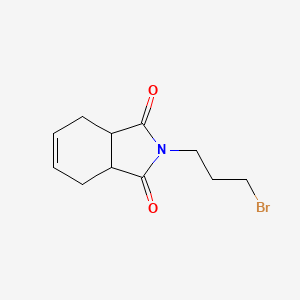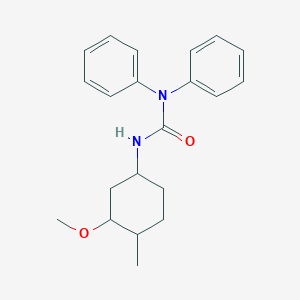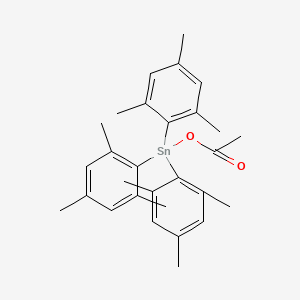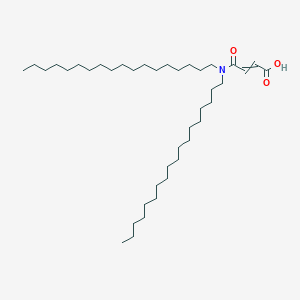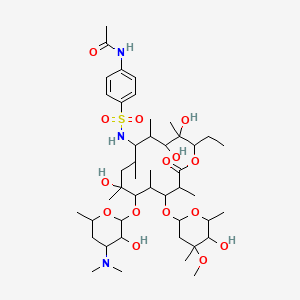
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an acetylamino group attached to a benzenesulfonyl moiety, which is further linked to erythromycylamine. The unique structure of this compound imparts specific chemical and biological properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylaminobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycylamine with 4-acetylaminobenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as methanol or dichloromethane, under controlled temperature conditions to ensure the stability of the reactants and products . The reaction proceeds through the formation of a sulfonamide bond between the erythromycylamine and the benzenesulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and solvent concentration to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to acid-catalyzed hydrolysis, particularly at the glycosidic and sulfonamide bonds.
Oxidation and Reduction: The presence of the acetylamino and benzenesulfonyl groups allows for oxidation and reduction reactions under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include des-cladinosyl-erythromycylamine and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine has several scientific research applications:
Chemistry: It is used as a model compound for studying the stability and reactivity of sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-(4-Acetylaminobenzenesulfonyl)erythromycylamine involves its interaction with bacterial ribosomes. The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis and thereby exerting its antibacterial effects . This mechanism is similar to that of erythromycin, but the presence of the acetylamino and benzenesulfonyl groups may impart additional properties that enhance its efficacy or spectrum of activity.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound, known for its broad-spectrum antibacterial activity.
Dirithromycin: A derivative of erythromycin with similar antibacterial properties.
N-(4-Chlorobenzenesulfonyl)erythromycylamine: Another sulfonamide derivative with distinct chemical properties.
Uniqueness
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine is unique due to the presence of both acetylamino and benzenesulfonyl groups, which may enhance its stability and reactivity compared to other erythromycin derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
57049-06-6 |
|---|---|
Molecular Formula |
C45H77N3O15S |
Molecular Weight |
932.2 g/mol |
IUPAC Name |
N-[4-[[10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C45H77N3O15S/c1-15-33-45(11,55)38(51)25(4)35(47-64(56,57)31-18-16-30(17-19-31)46-29(8)49)23(2)21-43(9,54)40(63-42-36(50)32(48(12)13)20-24(3)59-42)26(5)37(27(6)41(53)61-33)62-34-22-44(10,58-14)39(52)28(7)60-34/h16-19,23-28,32-40,42,47,50-52,54-55H,15,20-22H2,1-14H3,(H,46,49) |
InChI Key |
VFHRYYRWSKRFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


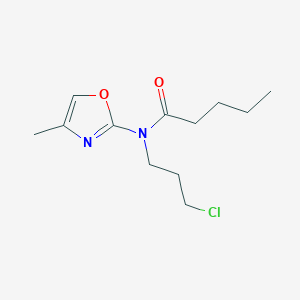
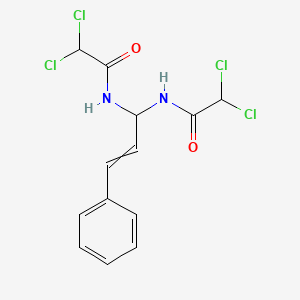
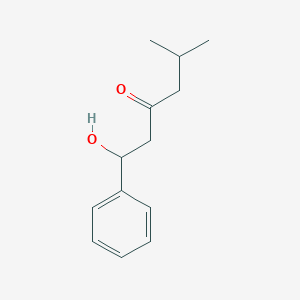
![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
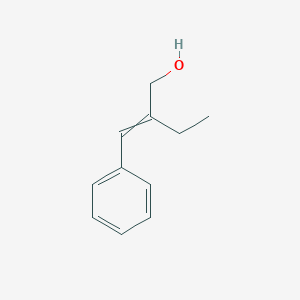
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
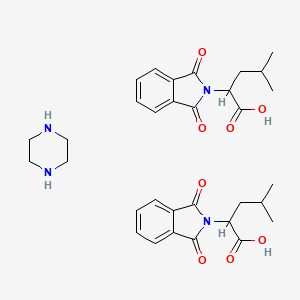
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
